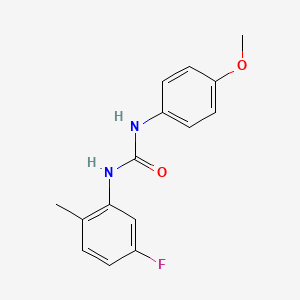
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoxaline ring fused with a urea moiety, and a fluorophenyl group attached to the nitrogen atom of the urea. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea typically involves the reaction of 4-fluoroaniline with quinoxaline-6-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.
化学反应分析
Types of Reactions: 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Quinoxaline N-oxides or quinoxaline-2,3-diones.
Reduction: Quinoxaline-6-ylamines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用机制
The mechanism of action of 1-(4-fluorophenyl)-3-quinoxalin-6-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoxaline ring facilitates its interaction with nucleophilic sites. This compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.
相似化合物的比较
- 1-(4-Chlorophenyl)-3-quinoxalin-6-ylurea
- 1-(4-Methylphenyl)-3-quinoxalin-6-ylurea
- 1-(4-Bromophenyl)-3-quinoxalin-6-ylurea
Comparison: 1-(4-Fluorophenyl)-3-quinoxalin-6-ylurea is unique due to the presence of the fluorine atom, which imparts greater chemical stability and biological activity compared to its analogs with different substituents on the phenyl ring. The fluorine atom’s high electronegativity and small size enhance the compound’s ability to form strong interactions with molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-quinoxalin-6-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-10-1-3-11(4-2-10)19-15(21)20-12-5-6-13-14(9-12)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZZEUCFXTEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)


![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)




![N'-[(2-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5883406.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5883416.png)

